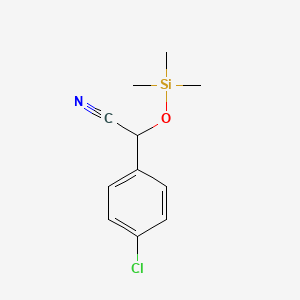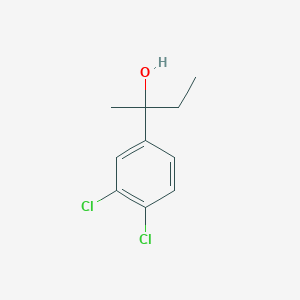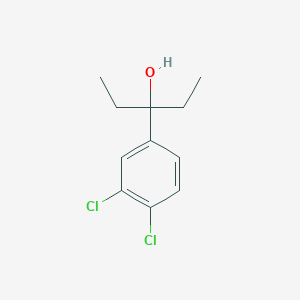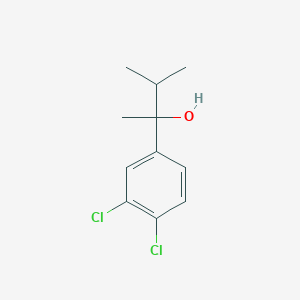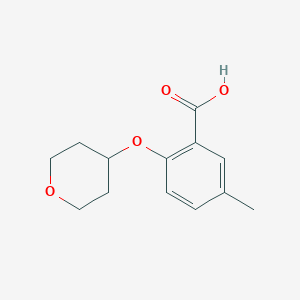
5-Methyl-2-(oxan-4-yloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(oxan-4-yloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a methyl group at the 5-position and an oxan-4-yloxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxan-4-yloxy)benzoic acid typically involves the esterification of 5-methyl-2-hydroxybenzoic acid with oxan-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-2-carboxybenzoic acid.
Reduction: 5-Methyl-2-(oxan-4-yloxy)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-(oxan-4-yloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxan-4-yloxy group may facilitate binding to enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-hydroxybenzoic acid: Lacks the oxan-4-yloxy group, resulting in different chemical properties and reactivity.
2-(Oxan-4-yloxy)benzoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.
5-Methyl-2-(methoxy)benzoic acid: Contains a methoxy group instead of an oxan-4-yloxy group, leading to variations in its chemical behavior.
Uniqueness
5-Methyl-2-(oxan-4-yloxy)benzoic acid is unique due to the presence of both the methyl and oxan-4-yloxy groups, which confer distinct steric and electronic properties
Propriétés
IUPAC Name |
5-methyl-2-(oxan-4-yloxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-2-3-12(11(8-9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFYVPVIHIHINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


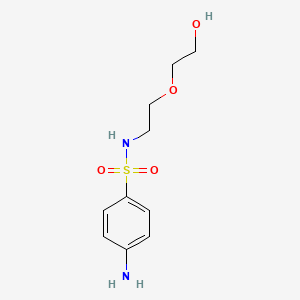
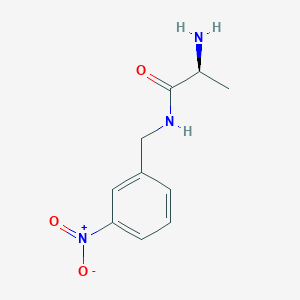
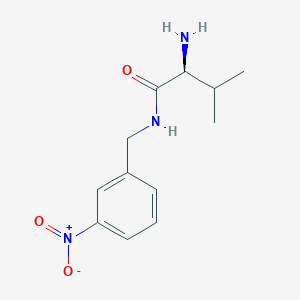

![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)
![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)
![Cyclopropyl-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7866435.png)
